2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-phenyl-1-ethanone hydrobromide is a complex organic compound notable for its potential therapeutic applications. This compound belongs to a class of benzothiazole derivatives, which are recognized for their diverse biological activities, including anticancer and antimicrobial properties. The hydrobromide salt form enhances its solubility and stability in various applications.
The compound can be classified under the category of heterocyclic compounds, specifically those containing a benzothiazole moiety. Benzothiazoles are characterized by a benzene ring fused to a thiazole ring, which contributes to their reactivity and biological properties. This particular derivative features an imino group that plays a crucial role in its pharmacological activity .
The synthesis of 2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-phenyl-1-ethanone hydrobromide typically involves multi-step organic reactions. Key methods include:
The synthesis may require careful control of reaction conditions such as temperature and pH to ensure optimal yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress and confirm the structure of intermediates and final products.
The molecular formula for 2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-phenyl-1-ethanone hydrobromide is . The compound features:
The molar mass is approximately 398.27484 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using infrared spectroscopy (IR) and mass spectrometry (MS) to confirm its structure .
The compound can participate in various chemical reactions due to its functional groups:
Understanding these reactions is crucial for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for 2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-phenyl-1-ethanone hydrobromide primarily involves its interaction with biological targets such as proteins involved in cell signaling pathways.
Research indicates that compounds within this class may inhibit p53 activity temporarily, which is significant in cancer therapy as p53 plays a critical role in regulating the cell cycle and apoptosis . The inhibition mechanism likely involves binding to specific sites on p53 or related proteins, altering their function.
The compound is typically a crystalline solid at room temperature with good solubility in polar solvents due to the presence of the hydrobromide salt.
Key chemical properties include:
Relevant data from studies suggest it possesses moderate reactivity typical of imino compounds .
2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-phenyl-1-ethanone hydrobromide is primarily researched for its potential applications in:
The synthesis of benzothiazole derivatives like the target compound (CAS 389850-23-1) relies on sequential reactions to construct the bicyclic core and install substituents. A common approach begins with cyclohexanone derivatives, which undergo cyclocondensation with thioureas or related sulfur donors under acidic catalysis to form the 4,5,6,7-tetrahydrobenzothiazole scaffold. The critical 2-imino group is introduced via imination reactions using agents like PCl₃/NH₄OH or direct oxidative coupling [4] [7].
Table 1: Key Synthetic Routes to the Benzothiazole Core
Starting Material | Cyclization Agent | Catalyst | Yield (%) |
---|---|---|---|
4-Ketocyclohexanecarboxylic acid | Thiourea | HCl (aq.) | 65-70 |
2-Aminocyclohexanethiol | Cyanogen bromide | Et₃N | 75-82 |
Cyclohexane-1,3-dione | Thiocyanate/NH₃ | AcOH | 60-68 |
Subsequent N-alkylation attaches the phenacyl moiety (1-phenyl-1-ethanone group). This employs α-halo ketones (e.g., bromoacetophenone) under inert conditions in aprotic solvents like acetonitrile or DMF. Optimization studies indicate that moderate temperatures (50-60°C) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) suppress di-alkylation byproducts, improving yields to >85% [5] [6]. The final hydrobromide salt forms via stoichiometric HBr addition in polar solvents.
Hydrobromide salt formation enhances crystallinity, stability, and bioavailability. For this compound, salt formation requires precise control of stoichiometry, solvent polarity, and crystallization kinetics. The free base is dissolved in anhydrous methanol or ethanol, followed by dropwise addition of 48% hydrobromic acid at 0-5°C. A 1:1 molar ratio ensures complete protonation without acid degradation of the imine group [1] [4].
Solvent blends critically influence crystal morphology and purity:
Table 2: Salt Crystallization Conditions vs. Purity
Solvent System | Temp. (°C) | Crystal Form | Purity (%) |
---|---|---|---|
Methanol/Ethyl acetate | -10 to 5 | Needles | >99 |
Ethanol/Diethyl ether | 0 to 10 | Plates | 97 |
Acetonitrile | 20–25 | Agglomerates | 92 |
The 2-imino group’s nucleophilicity necessitates protection during N-alkylation to prevent side reactions. tert-Butoxycarbonyl (Boc) is preferred due to its orthogonal stability:
Carbamates (e.g., Cbz) offer alternatives but require harsher hydrogenolysis conditions incompatible with the thiazole ring. For the thiazole nitrogen, in situ protonation during alkylation suffices, as the ring’s reduced basicity minimizes undesired quaternization [6].
Table 3: Protecting Group Efficiency in Key Steps
Protecting Group | Coupling Yield (%) | Deprotection Yield (%) | Compatibility |
---|---|---|---|
Boc | 88 | 95 | High (stable below pH 10) |
Cbz | 82 | 80 | Moderate (risk of ring reduction) |
Acetyl | 75 | 65 | Low (imine hydrolysis) |
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: